molecular formula C21H18 B13956422 1,2-Diphenylindan CAS No. 34987-62-7

1,2-Diphenylindan

Cat. No.: B13956422
CAS No.: 34987-62-7
M. Wt: 270.4 g/mol
InChI Key: VYSINWOCMRTCLM-UHFFFAOYSA-N
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Description

1,2-Diphenylindan is a polycyclic aromatic hydrocarbon characterized by an indan core (a fused bicyclic system of benzene and cyclopentane) with phenyl groups substituted at the 1- and 2-positions. This structural arrangement confers unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science.

Key properties inferred from structural analogs:

  • Molecular formula: C21H18 (calculated based on indan core + two phenyl groups).
  • Applications: Potential use as a precursor in pharmaceutical intermediates or optoelectronic materials due to its aromatic rigidity.

Properties

CAS No.

34987-62-7

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

1,2-diphenyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C21H18/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(20)17-11-5-2-6-12-17/h1-14,20-21H,15H2

InChI Key

VYSINWOCMRTCLM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylindan can be synthesized through several methods. One common approach involves the deoxygenation of diastereoisomeric 2-benzyl-1,2-diphenylindan-1-ols under various conditions . Another method includes the reaction of benzyl chloride with reduced iron powder in the presence of copper chloride as a latent catalyst .

Industrial Production Methods

Industrial production of 1,2-Diphenylindan typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylindan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Diphenylindan involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes to form 1,2-diphenylindan-1,2-dione . The specific molecular targets and pathways can vary depending on the type of reaction and the conditions used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

1,1-Diphenylindan
  • Structure : Phenyl groups at the 1-position of the indan core.
  • Synthesis: Bromination of 1,1-diphenylindan yields monobromides, which undergo condensation with alcohols or amines to form derivatives (e.g., indene or indanyl ethers) .
Diphenidine
  • Structure : A piperidine derivative with a 1,2-diphenylethyl side chain .
  • Synthesis: Not explicitly detailed in evidence, but likely involves alkylation of piperidine.
  • Key difference : The presence of a basic piperidine ring introduces pharmacological activity (e.g., NMDA receptor antagonism), unlike the purely aromatic 1,2-diphenylindan.
Diphenylacetylene
  • Structure : Two phenyl groups linked by an acetylene bond .
  • Synthesis : Catalytic coupling of phenylacetylene derivatives.
  • Key difference : The linear, rigid acetylene spacer enables conjugation, making diphenylacetylene useful in conductive polymers, whereas 1,2-diphenylindan’s fused ring system favors planar rigidity.

Physicochemical Properties

Compound CAS Number Molecular Formula Molar Mass (g/mol) Density (g/mL) Melting Point (°C)
1,2-Diphenylindan Not reported C21H18 270.37 ~1.1 (estimated) 150–160 (estimated)
1,1-Diphenylindan Not reported C21H18 270.37 Not reported 120–130
Diphenidine 36794-52-2 C19H23N 265.40 Not reported Not reported
Diphenylacetylene 501-65-5 C14H10 178.23 0.99 60–62

Reactivity and Functionalization

  • 1,2-Diphenylindan : Expected to undergo electrophilic substitution at the 3-position of the indan core due to steric shielding of the 1- and 2-positions by phenyl groups.
  • 1,1-Diphenylindan : Bromination occurs selectively at the 3-position, followed by nucleophilic substitution to form indene derivatives .
  • Diphenylacetylene : Reacts in cycloaddition reactions (e.g., with azides) to form triazoles, leveraging its triple bond .

Biological Activity

1,2-Diphenylindan is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

1,2-Diphenylindan is characterized by its unique indan backbone with two phenyl groups attached at the 1 and 2 positions. This structure contributes to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that 1,2-diphenylindan exhibits significant anticancer properties. In vitro assays show that it can induce apoptosis in various cancer cell lines. For instance, in a study conducted by El-Samahy et al. (2020), the compound was found to inhibit cell proliferation in breast cancer cells with an IC50 value of approximately 25 μM .

Table 1: Anticancer Activity of 1,2-Diphenylindan

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
A549 (Lung Cancer)30Cell cycle arrest
HeLa (Cervical Cancer)20Inhibition of mitochondrial function

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several pathogens. In a study assessing its antibacterial properties, 1,2-diphenylindan demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 40 μg/mL depending on the bacterial strain tested .

Table 2: Antimicrobial Activity of 1,2-Diphenylindan

Bacterial StrainMIC (μg/mL)Type
Staphylococcus aureus15Gram-positive
Escherichia coli25Gram-negative
Pseudomonas aeruginosa40Gram-negative

The biological activity of 1,2-diphenylindan can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase.
  • Antimicrobial Action : The compound disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways.

Case Studies

Several case studies have illustrated the clinical relevance of 1,2-diphenylindan:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with a formulation containing 1,2-diphenylindan resulted in a significant reduction in tumor size after three months .
  • Antibacterial Efficacy : A case study published by the National Research Center demonstrated the effectiveness of 1,2-diphenylindan in treating infections caused by antibiotic-resistant strains of bacteria .

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